molecular formula C14H5KN2O14S2 B12718277 Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate CAS No. 93919-23-4

Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate

Cat. No.: B12718277
CAS No.: 93919-23-4
M. Wt: 528.4 g/mol
InChI Key: CVGJHNRJCQPQIW-UHFFFAOYSA-M
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Description

Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate is a complex organic compound with the molecular formula C14H5KN2O14S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate typically involves the nitration of 1,8-dihydroxyanthraquinone followed by sulfonation and subsequent neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of strong acids and bases to facilitate the nitration and sulfonation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation reactors, followed by purification steps such as crystallization or filtration to obtain the final product. The use of automated systems and stringent quality control measures ensures the consistency and purity of the compound produced .

Chemical Reactions Analysis

Types of Reactions

Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products Formed

Major products formed from these reactions include various quinones, diamino derivatives, and substituted anthraquinones, each with distinct chemical and physical properties .

Scientific Research Applications

Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate involves its interaction with various molecular targets and pathways. The compound’s nitro and hydroxyl groups allow it to participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Properties

CAS No.

93919-23-4

Molecular Formula

C14H5KN2O14S2

Molecular Weight

528.4 g/mol

IUPAC Name

potassium;1,8-dihydroxy-4,5-dinitro-9,10-dioxo-7-sulfoanthracene-2-sulfonate

InChI

InChI=1S/C14H6N2O14S2.K/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)10-8(13(7)19)4(16(23)24)2-6(12(10)18)32(28,29)30;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1

InChI Key

CVGJHNRJCQPQIW-UHFFFAOYSA-M

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[K+]

Origin of Product

United States

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